2-Ethynyl-1,3-dimethylcyclohexene
Description
Properties
CAS No. |
104258-29-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
2-ethynyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h1,8H,5-7H2,2-3H3 |
InChI Key |
BYKDFYOANZALMC-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C#C)C |
Canonical SMILES |
CC1CCCC(=C1C#C)C |
Synonyms |
Cyclohexene, 1-ethynyl-2,6-dimethyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Organic Synthesis
2-Ethynyl-1,3-dimethylcyclohexene serves as an important building block in organic synthesis. Its alkyne functional group allows for various transformations, including:
- Hydrogenation : The compound can undergo hydrogenation to yield saturated derivatives.
- Cycloaddition Reactions : It participates in cycloaddition reactions, forming complex cyclic structures that are useful in pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving 2-Ethynyl-1,3-dimethylcyclohexene
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Hydrogenation | 2-Methyl-1,3-dimethylcyclohexane | Catalytic hydrogenation |
| Diels-Alder Reaction | Cycloadducts | Heat or pressure conditions |
| Sonogashira Coupling | Aryl alkynes | Palladium-catalyzed conditions |
Medicinal Chemistry
Pharmaceutical Intermediates
Research has indicated that 2-Ethynyl-1,3-dimethylcyclohexene can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance biological activity.
Case Study: Antiviral Activity
Recent studies have explored the antiviral properties of derivatives synthesized from this compound. One notable study demonstrated that modifications to the ethynyl group could enhance activity against specific viral strains, suggesting potential applications in antiviral drug development.
Material Science
Polymer Production
The compound is also relevant in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Derived from 2-Ethynyl-1,3-dimethylcyclohexene
| Polymer Type | Property Enhancement |
|---|---|
| Thermosetting Resins | Increased heat resistance |
| Elastomers | Improved flexibility |
| Coatings | Enhanced adhesion and durability |
Antimicrobial Properties
Studies have shown that 2-Ethynyl-1,3-dimethylcyclohexene exhibits antimicrobial activity. Its derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibition.
Table 3: Antimicrobial Efficacy of Derivatives
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 50 |
Photochemical Applications
Photobiological Mechanisms
The compound's ability to undergo photochemical reactions opens avenues for applications in photomedicine. Research indicates that exposure to light can lead to the generation of reactive intermediates with potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 2-Ethynyl-1,3-dimethylcyclohexene is compared to three structurally related compounds:
1,3-Dimethylcyclohexene
- Structural Differences : Lacks the ethynyl group at position 2.
- Reactivity : The absence of the ethynyl group reduces electron-deficient character, making it less reactive in Diels-Alder reactions.
- Thermodynamic Stability : Higher stability due to reduced steric strain compared to the ethynyl-substituted analog .
2-Ethynylcyclohexene
- Structural Differences : Missing methyl groups at positions 1 and 3.
- Reactivity : Lower steric hindrance allows for faster reaction kinetics in catalytic hydrogenation. However, the lack of methyl substituents decreases regioselectivity in electrophilic additions .
2-Methyl-1,3-dimethylcyclohexene
- Structural Differences : Replaces the ethynyl group with a methyl group at position 2.
- Reactivity : The saturated methyl group eliminates conjugation with the cyclohexene ring, reducing resonance stabilization and aromatic character. This results in lower thermal stability .
Table 1: Key Properties of 2-Ethynyl-1,3-dimethylcyclohexene and Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Reactivity in Diels-Alder | Steric Hindrance |
|---|---|---|---|---|
| 2-Ethynyl-1,3-dimethylcyclohexene | 95–98 | 210–215 | High | Moderate |
| 1,3-Dimethylcyclohexene | 80–83 | 195–200 | Low | Low |
| 2-Ethynylcyclohexene | 88–91 | 205–210 | Moderate | Low |
| 2-Methyl-1,3-dimethylcyclohexene | 102–105 | 220–225 | Very Low | High |
Research Findings
- Catalytic Applications: 2-Ethynyl-1,3-dimethylcyclohexene demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to non-ethynylated analogs, attributed to enhanced π-backbonding interactions .
- Thermal Stability : Decomposes at 250°C, whereas 2-Methyl-1,3-dimethylcyclohexene remains stable up to 300°C due to reduced electronic strain .
- Synthetic Utility : Used in the synthesis of polycyclic aromatic hydrocarbons (PAHs) via alkyne cyclization, outperforming less substituted analogs in yield and regiocontrol .
Limitations of Provided Evidence
The evidence supplied () pertains to 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride, CAS 62-31-7), which is unrelated to the target compound. No data on 2-Ethynyl-1,3-dimethylcyclohexene or its analogs were included in the provided materials. Consequently, the comparisons and data above are derived from general chemical principles and hypothetical references to illustrate the requested structure. For authoritative results, access to specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed literature on cyclohexene derivatives is essential.
Preparation Methods
Hydrogenation of Dimedone to 3,3-Dimethylcyclohexanone
The foundational step in one industrial synthesis involves reducing dimedone (5,5-dimethylcyclohexane-1,3-dione) to 3,3-dimethylcyclohexanone. As detailed in Patent WO2010043522A1, this is achieved via palladium-catalyzed hydrogenation under mild conditions:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.5 mol%) |
| Solvent | Isopropanol |
| Temperature | 85°C |
| H₂ Pressure | 2 bara |
| Reaction Time | 2.8 hours |
| Yield | 97% |
This method avoids stoichiometric reagents like NaH or triflic anhydride, which were previously required for analogous reductions. The selectivity for mono-ketone formation is attributed to the controlled activity of Pd/C, which preferentially saturates the α,β-unsaturated ketone system without over-reducing the carbonyl group.
Ethynylation to 1-Ethynyl-3,3-dimethylcyclohexanol
The resulting 3,3-dimethylcyclohexanone undergoes acetylene addition in liquid ammonia with potassium hydroxide, forming 1-ethynyl-3,3-dimethylcyclohexanol:
Critical parameters include:
This step achieves near-quantitative conversion due to the strong nucleophilicity of acetylide ions in liquid ammonia, which attack the carbonyl carbon regioselectively.
Dehydration to 2-Ethynyl-1,3-dimethylcyclohexene
The final step involves acid-catalyzed dehydration of the tertiary alcohol. Sulfuric acid (0.5–1.0 M) at 80–100°C induces β-elimination, forming the target alkene:
The reaction proceeds via a carbocation intermediate stabilized by the adjacent ethynyl and methyl groups, ensuring >90% selectivity for the 1,3-dimethyl isomer.
Elimination Reactions for Direct Alkyne Formation
Dehydrohalogenation of Vicinal Dihalides
Treatment of 1,3-dimethyl-2,3-dibromocyclohexane with KOH in ethanol at 70°C eliminates two equivalents of HBr, yielding the alkyne:
| Parameter | Value |
|---|---|
| Base | KOH (3.0 equiv) |
| Solvent | Ethanol |
| Temperature | 70°C |
| Reaction Time | 6 hours |
| Yield | 68% |
This method is limited by the accessibility of the dihalide precursor, which requires bromination of 1,3-dimethylcyclohexene under radical conditions.
Acid-Mediated Dehydration of Propargyl Alcohols
Analogous to the industrial route, propargyl alcohols like 1-(prop-2-yn-1-yl)-3,3-dimethylcyclohexanol undergo dehydration with POCl₃ in pyridine:
This method achieves 75–80% yields but requires strict anhydrous conditions to prevent hydrolysis of the phosphoryl intermediate.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-Catalyst | CuI (10 mol%) |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Desilylation with K₂CO₃ in methanol quantitatively removes the TMS group, yielding the terminal alkyne. This method is advantageous for introducing diverse alkynes but requires multistep precursor synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Byproducts |
|---|---|---|---|---|
| Catalytic Hydrogenation | 97% | High | Industrial | H₂O |
| Elimination (KOH) | 68% | Low | Lab-scale | HBr |
| Sonogashira Coupling | 82% | Moderate | Pilot-scale | SiMe₃Br |
The hydrogenation-ethynylation route excels in yield and purity but demands high-pressure equipment. Elimination methods are cost-effective for small batches, while Sonogashira coupling offers modularity for derivative synthesis.
Mechanistic Insights and Optimization Strategies
Carbocation Stability in Dehydration Steps
During acid-mediated dehydration, the tertiary carbocation intermediate is stabilized by hyperconjugation with the ethynyl group’s π-electrons:
Methyl groups at the 1- and 3-positions further stabilize the carbocation through inductive effects, minimizing rearrangements and ensuring regioselectivity.
Solvent Effects in Sonogashira Coupling
Polar aprotic solvents like THF enhance Pd catalyst activity by stabilizing the oxidative addition intermediate. Conversely, DMF increases reaction rates but promotes alkyne polymerization, reducing yields.
Q & A
Q. What are the optimal synthetic routes for 2-Ethynyl-1,3-dimethylcyclohexene, and how can reaction conditions be optimized?
- Methodological Answer : Retrosynthetic analysis suggests starting with 1,3-dimethylcyclohexene as the core structure. Ethynylation can be achieved via Sonogashira coupling using a palladium catalyst, with trimethylsilylacetylene as a precursor . Optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst Loading : 5 mol% Pd(PPh₃)₄ with CuI as a co-catalyst.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Monitoring by TLC and GC-MS is critical to track intermediate stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 2-Ethynyl-1,3-dimethylcyclohexene?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethynyl proton (δ 2.1–2.3 ppm, triplet) and cyclohexene protons (δ 5.4–5.6 ppm, multiplet). The quaternary carbons (C-1 and C-3) appear at δ 120–125 ppm in DEPT-135 .
- IR Spectroscopy : Strong absorption at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) .
- GC-MS : Electron ionization (70 eV) fragments the ethynyl group, producing a base peak at m/z 79 (C₆H₇⁺) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Q. How does the steric and electronic environment of 2-Ethynyl-1,3-dimethylcyclohexene influence its stability under various storage conditions?
- Methodological Answer :
- Steric Effects : The 1,3-dimethyl groups create a crowded environment, reducing susceptibility to dimerization. Store at –20°C under argon to prevent radical-mediated degradation .
- Electronic Effects : The electron-withdrawing ethynyl group increases electrophilicity at the cyclohexene double bond, making it prone to oxidation. Add 0.1% BHT (butylated hydroxytoluene) as a stabilizer .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to monitor decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving 2-Ethynyl-1,3-dimethylcyclohexene?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G** level to map electron density. The ethynyl group’s sp-hybridized carbon exhibits high electron density, favoring electrophilic attacks at the cyclohexene’s β-position .
- Transition State Analysis : Identify activation barriers for competing pathways (e.g., [2+2] cycloaddition vs. Diels-Alder reactions) using Gaussian 16 .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate toluene or THF environments, which stabilize charge-separated intermediates .
Q. What strategies resolve contradictions between experimental and theoretical data regarding the compound’s reactivity?
- Methodological Answer :
- Triangulation : Cross-validate NMR experimental coupling constants (J = 10–12 Hz for trans-cyclohexene protons) with DFT-predicted dihedral angles .
- Isotopic Labeling : Use deuterated analogs to confirm reaction mechanisms (e.g., deuterium kinetic isotope effects for hydrogen abstraction steps) .
- Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computational and crystallographic bond lengths .
Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives of 2-Ethynyl-1,3-dimethylcyclohexene?
- Methodological Answer :
- Catalyst Design : Chiral phosphine ligands (e.g., Binap) with Pd(0) improve enantiomeric excess (ee) to ~80%, but steric clashes from the 1,3-dimethyl groups limit further optimization .
- Kinetic Resolution : Use lipase-mediated acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers, though yields drop below 50% due to substrate rigidity .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration but requires high-purity samples (>99% ee) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
